4-bromo-N,N-diethyl-3-fluoroaniline
Description
4-Bromo-N,N-diethyl-3-fluoroaniline (CAS: Not explicitly listed; CID: 80463456) is a halogenated aromatic amine with the molecular formula C₁₀H₁₃BrFN (molecular weight: 246.12 g/mol). Its structure features a benzene ring substituted with bromine at the para position (C4), fluorine at the meta position (C3), and a diethylamino group (-N(CH₂CH₃)₂) at the amine site (C1). The SMILES notation is CCN(CC)C1=CC(=C(C=C1)Br)F, and its InChIKey is RKIYKABTXNDNOW-UHFFFAOYSA-N .
This compound is commercially available (e.g., from CymitQuimica at €507/50 mg) and serves as a key intermediate in organic synthesis, particularly in the preparation of π-conjugated materials for organic electronics . The diethylamino group enhances electron-donating capabilities, while bromine and fluorine substituents influence regioselectivity and stability in further reactions.
Properties
IUPAC Name |
4-bromo-N,N-diethyl-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIYKABTXNDNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-diethyl-3-fluoroaniline typically involves the following steps:
Nitration: The starting material, 4-bromo-3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with diethyl groups to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by alkylation using diethyl sulfate or similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,N-diethyl-3-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N,N-diethyl-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-N,N-diethyl-3-fluoroaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Positional Isomers: 3-Bromo-5-fluoro-N,N-diethylaniline
Structural Differences: The bromine and fluorine substituents are shifted to C3 and C5, respectively, altering electronic distribution. However, the meta-fluorine may weaken resonance effects compared to the para-bromo in the original structure .
N,N-Dimethyl Analog: 4-Bromo-N,N-dimethylaniline
Structural Differences: Replaces diethyl with dimethyl groups. Impact: The smaller methyl groups reduce steric bulk, increasing solubility in polar solvents. However, the dimethylamino group is less electron-donating than diethyl, which may slow down reactions requiring strong electron donation, such as Ullmann couplings .
Nitro-Substituted Analog: 4-Bromo-3-fluoro-2-nitroaniline
Structural Differences: Introduces a nitro group at C2. Impact: The nitro group is a strong electron-withdrawing substituent, making the compound more reactive in nucleophilic aromatic substitution but less stable under reducing conditions. This contrasts with the electron-donating diethylamino group in the target compound .
Brominated Diphenylamine: 4-Bromo-N-(4-bromophenyl)aniline
Structural Differences: Contains two brominated benzene rings linked via an amine. Impact: The dibrominated structure exhibits stronger intermolecular halogen bonding (Br···Br contacts: 3.568 Å) compared to the mono-brominated target compound. This enhances crystallinity and thermal stability, as observed in flame-retardant applications .
Heterocyclic Derivative: 4-Bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline
Structural Differences : Incorporates an imidazole ring and a methyl group.
Impact : The imidazole group introduces basicity and coordination sites, making this compound suitable for metal-organic frameworks (MOFs) or catalysis. The target compound lacks such functional versatility .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-Bromo-N,N-diethyl-3-fluoroaniline is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
Molecular Formula : C₁₁H₁₄BrF₃N
SMILES : CC(NCC)C1=CC(=C(C=C1)Br)F
InChIKey : YZVQYIYQGZKXJJ-UHFFFAOYSA-N
The presence of bromine and fluorine atoms in its structure suggests unique interactions with biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. Its structural components could enhance its interaction with microbial membranes or enzymes, leading to inhibition of growth .
- Anticancer Activity : The compound is under investigation for its potential to inhibit tumor cell proliferation. Studies on similar benzamide derivatives have shown that halogen substituents can enhance reactivity towards cancer cell lines, potentially leading to apoptosis through interference with cellular signaling pathways .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation. This inhibition can disrupt metabolic pathways essential for these cells.
- Receptor Modulation : It might interact with cellular receptors, altering signaling cascades that can induce apoptosis in cancer cells or inhibit microbial replication .
Summary of Biological Activities
Case Study: Anticancer Activity
A significant study evaluated a series of benzamide derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics. The study highlighted the role of halogen substituents in enhancing cytotoxicity by promoting apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
